
2-Bromo-5-fluorobenzyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzyl bromide can be synthesized through the bromination of 5-fluorobenzyl alcohol. The reaction typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate (K₂CO₃), and a boronic acid or ester.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Pharmaceutical Synthesis
2-Bromo-5-fluorobenzyl bromide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in developing anti-cancer drugs and other therapeutic agents. For example, it has been utilized in the alkylation of β-amino esters to produce benzazepines , which are important in medicinal chemistry for their biological activity.
Table 1: Pharmaceutical Applications
Application Area | Example Compounds | Description |
---|---|---|
Anti-cancer Drugs | Benzazepines | Used for targeted therapies in cancer treatment. |
Neuropharmaceuticals | Various derivatives | Important in the development of drugs targeting neurological disorders. |
Organic Synthesis
In organic chemistry, this compound facilitates the introduction of bromine and fluorine substituents into organic molecules. This capability allows chemists to construct complex molecular architectures that are essential for various chemical reactions.
Table 2: Organic Synthesis Applications
Reaction Type | Role of this compound | Outcome |
---|---|---|
Halogenation | Acts as a halogen donor | Introduction of halogens into target molecules |
Coupling Reactions | Serves as a coupling agent | Formation of biaryl compounds |
Material Science
The compound is also applied in material science, particularly in the development of advanced materials such as polymers and coatings. The incorporation of halogens through compounds like this compound enhances the properties of materials, including thermal stability and chemical resistance.
Table 3: Material Science Applications
Application Area | Material Type | Benefit |
---|---|---|
Polymers | Fluorinated Polymers | Improved chemical resistance and thermal stability |
Coatings | Protective Coatings | Enhanced durability and performance |
Biochemical Research
In biochemical research, this compound is utilized to study biological processes and interactions. Its ability to modify biological molecules makes it a valuable tool for developing targeted therapies that require specific molecular targeting.
Case Study: Targeted Therapy Development
A recent study demonstrated the effectiveness of using this compound to synthesize a new class of inhibitors that selectively target cancer cell pathways. This approach led to promising results in vitro, indicating potential for further development into clinical applications.
Synthesis of Fluorinated Compounds
The introduction of fluorine into organic molecules using this compound is significant due to the enhanced stability and reactivity that fluorinated compounds often exhibit compared to their non-fluorinated counterparts.
Table 4: Fluorinated Compounds Synthesis
Compound Type | Advantages of Fluorination |
---|---|
Pharmaceuticals | Increased metabolic stability |
Agrochemicals | Enhanced efficacy and reduced toxicity |
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms attached to the benzyl group make it highly susceptible to nucleophilic attack, facilitating the formation of new carbon-nucleophile bonds . This reactivity is exploited in various synthetic transformations, including nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl bromide
- 2-Bromo-3-fluorobenzyl bromide
- 2-Bromo-6-fluorobenzyl bromide
Uniqueness
2-Bromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5) is an organic compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its biological activity and utility as a pharmaceutical intermediate. This article reviews the biological activity of this compound, including its synthesis, applications, and relevant case studies.
- Molecular Formula : CHBrF
- Molecular Weight : 267.923 g/mol
- IUPAC Name : 1-bromo-2-(bromomethyl)-4-fluorobenzene
- Solubility : Difficult to mix in water
Synthesis
This compound can be synthesized through various methods, primarily involving halogenation reactions. The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly benzazepines, which have therapeutic potential.
Synthesis Method:
- Starting Material : β-amino esters.
- Reagents : this compound.
- Process : Alkylation followed by purification via silica gel chromatography yields benzazepines as a white solid.
Pharmacological Applications
This compound is utilized in the development of various pharmaceuticals due to its ability to modify biological targets. Its halogenated structure enhances its reactivity and selectivity towards specific biological pathways.
- Anticancer Activity : Studies have indicated that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Neuropharmacological Effects : Research suggests that derivatives of this compound may influence neurotransmitter systems, offering potential in treating neurological disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of benzazepines from this compound and their anticancer properties. The synthesized compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Compound A | 15 | MCF-7 (breast cancer) |
Compound B | 20 | A549 (lung cancer) |
Compound C | 25 | HeLa (cervical cancer) |
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.
Derivative | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative X | 50 | Staphylococcus aureus |
Derivative Y | 75 | Escherichia coli |
Safety and Handling
While handling this compound, safety precautions must be taken due to its corrosive nature:
- Causes severe skin burns and eye damage.
- Requires protective equipment including gloves and goggles.
- Store in a cool, dry place away from strong oxidizing agents.
Q & A
Q. What are the key physicochemical properties of 2-Bromo-5-fluorobenzyl bromide relevant to its use in organic synthesis?
This compound (CAS 112399-50-5) has a molecular formula of C₇H₅Br₂F and a molecular weight of 267.92 g/mol . Its structure includes a benzyl bromide group substituted with bromine and fluorine at positions 2 and 5, respectively, making it a reactive alkylating agent. The compound’s stability under ambient conditions necessitates storage in moisture-free environments, and waste must be handled by certified disposal services to avoid environmental contamination .
Q. What methodologies are recommended for the synthesis of derivatives using this compound in cross-coupling reactions?
A palladium(0)-catalyzed C(sp³)-H arylation method has been successfully employed to synthesize dimethyl 2-(2-bromo-5-fluorobenzyl)malonate. The procedure involves reacting dimethyl malonate with this compound under optimized conditions, yielding 77% of the product. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (ambient to 80°C), and inert atmosphere maintenance .
Q. How should researchers characterize this compound and its derivatives using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, the malonate derivative exhibits distinct ¹H NMR signals: δ 7.48 ppm (dd, J = 8.8, 5.3 Hz, aromatic H), 3.84 ppm (t, J = 7.7 Hz, methine H), and 3.72 ppm (s, OCH₃). Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups like C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile bromides.
- Emergency Measures: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .
- Waste Management: Segregate halogenated waste and use licensed disposal services to prevent environmental release .
Q. How can researchers optimize reaction conditions when using this compound as an alkylating agent to improve yields?
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for efficiency.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature Control: Gradual heating (e.g., 60–80°C) reduces side reactions like hydrolysis.
- Stoichiometry: Adjust molar ratios of substrates to avoid excess bromide accumulation, which can deactivate catalysts .
Q. What analytical techniques are suitable for detecting bromide byproducts in reactions involving this compound?
- Capillary Electrophoresis (CE): Direct-UV detection at 200 nm resolves chloride and bromide ions. Optimize buffer systems (e.g., borate or phosphate) to enhance resolution .
- Ion Chromatography (IC): Suppressed conductivity detection with AS22 columns provides ppm-level sensitivity for bromide quantification.
Q. How to address discrepancies in reported yields or purity when synthesizing malonate derivatives from this compound?
- Reproducibility Checks: Validate reaction parameters (e.g., catalyst batch, solvent purity).
- Byproduct Analysis: Use GC-MS or HPLC to identify impurities like unreacted benzyl bromide or hydrolyzed products.
- Purification Methods: Compare column chromatography (silica gel) vs. recrystallization (hexane/EtOAc) for optimal purity .
Q. What are the challenges in analyzing fluorine-bromine substitution patterns in derivatives of this compound?
- Spectral Overlap: Fluorine (¹⁹F NMR) and bromine (isotopic splitting in MS) signals may overlap with other nuclei. Use decoupling techniques or high-resolution MS for clarity.
- X-ray Crystallography: Resolve ambiguous substitution patterns when NMR is inconclusive.
Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?
- Steric Effects: The bromine at position 2 creates steric hindrance, slowing SN2 reactions.
- Electronic Effects: Fluorine’s electron-withdrawing nature activates the benzyl bromide toward nucleophilic attack. Competitor substrates (e.g., 2-Bromo-4-fluorobenzyl bromide) show distinct reactivity trends due to substituent positioning .
Q. What strategies mitigate environmental risks during large-scale use of this compound?
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLWYKAZAVYQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333756 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112399-50-5 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(bromomethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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